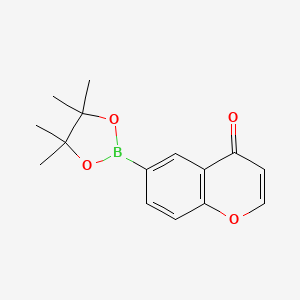

Chromone-6-boronic acid pinacol ester

Overview

Description

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Pinacol boronic esters are highly valuable building blocks in organic synthesis . This research focuses on the catalytic protodeboronation of pinacol boronic esters, a process that is not well developed .

Methods of Application

The researchers reported a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels

Specific Scientific Field

This application is in the field of Materials Chemistry .

Summary of the Application

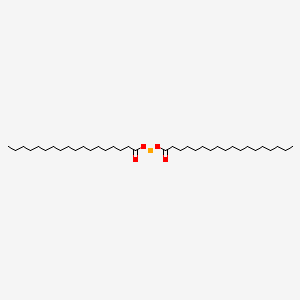

The research focuses on tuning the viscoelastic properties of glucose-responsive polymer hydrogels using pinacol esters of boronic acids . These hydrogels are capable of releasing insulin under high-glucose conditions .

Methods of Application

The researchers developed a fabrication strategy of glucose-responsive hydrogels by crosslinking a biocompatible polymer, poly (vinyl alcohol), with pinacol esters of bisboronic acids via transesterification reactions .

Results or Outcomes

The researchers found that the hydrogel derived from the bis [ (pinacolato)boryl]methane crosslinker exhibits superior insulin release properties due to the softness of the hydrogel matrix . The newly formulated gel is injectable without any structural change in the released insulin molecules and does not cause cytotoxicity .

Suzuki–Miyaura Coupling

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

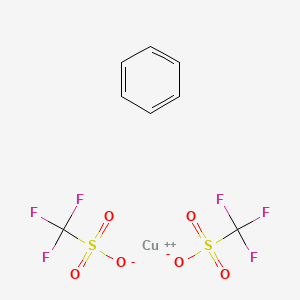

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, such as pinacol boronic esters .

Methods of Application

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results or Outcomes

The Suzuki–Miyaura coupling reaction is a highly successful method for forming carbon–carbon bonds due to its mild and functional group tolerant reaction conditions .

Preparation of Sulfinamide Derivatives

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

Phenylboronic acid pinacol ester, a type of boronate ester, is used to prepare sulfinamide derivatives .

Methods of Application

Sulfinamide derivatives are prepared by reacting phenylboronic acid pinacol ester with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Results or Outcomes

The result of this reaction is the formation of sulfinamide derivatives .

Phase Switching Protocol

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The research focuses on the use of boronic esters in a ‘phase switching’ protocol developed by Hall and co-workers .

Methods of Application

The researchers identified reaction conditions for the installation of PMB groups in the presence of boronic esters .

Results or Outcomes

The ‘phase switching’ protocol was found to be an efficient method for boronic ester cleavage .

Metal-Catalyzed C-C Bond Formation Reactions

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Methods of Application

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Results or Outcomes

The Suzuki–Miyaura coupling reaction is a highly successful method for forming carbon–carbon bonds due to its mild and functional group tolerant reaction conditions .

Safety And Hazards

properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLPUBULQFSMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407569 | |

| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromone-6-boronic acid pinacol ester | |

CAS RN |

928773-42-6 | |

| Record name | CHROMONE-6-BORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)

![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)